Comparative Antitussive Efficacy at ED50: Gefapixant vs. Four P2X3 Antagonists
In a network meta-analysis of 16 RCTs (n=4,904), gefapixant demonstrated the highest antitussive effectiveness at its ED50 (90.7 mg/day) among five P2X3 antagonists, with a 28.1% median reduction in 24-hour cough frequency (95% CrI: 21.0%–35.6%), ranking 1 of 5 [1]. This was compared against sivopixant, eliapixant, camlipixant, and filapixant. However, this superior efficacy was accompanied by the highest rate of taste disturbance (absolute risk difference per 100 patients: 38; 95% CrI: 27–51; ranked 5 of 5) [1].
| Evidence Dimension | Reduction in 24-hour cough frequency at ED50 |
|---|---|
| Target Compound Data | Median 28.1% (95% CrI: 21.0%–35.6%) |
| Comparator Or Baseline | Sivopixant, eliapixant, camlipixant, filapixant (data not shown for brevity; gefapixant ranked 1 of 5) |
| Quantified Difference | Highest efficacy among five agents (rank 1/5) |
| Conditions | Network meta-analysis of 16 RCTs in patients with refractory or unexplained chronic cough |
Why This Matters
For research protocols where maximum cough suppression is the primary endpoint, gefapixant provides a benchmark for the highest achievable efficacy in the P2X3 class, albeit with a known trade-off in taste disturbance.
- [1] Yamamoto S, et al. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis. Chest. 2024;166(5):1124-1140. View Source
